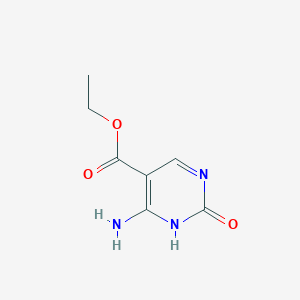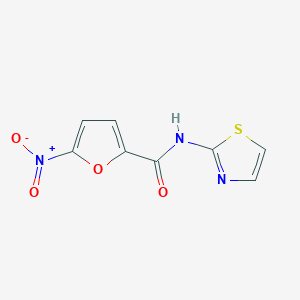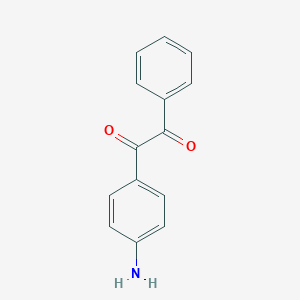
Ethanedione, (4-aminophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedione, (4-aminophenyl)phenyl-, also known as 4,4'-Diaminodiphenyl Ether (DDE), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.
Mecanismo De Acción
The mechanism of action of Ethanedione, (4-aminophenyl)phenyl- is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors, allowing for the efficient transport of electrons and holes through the material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethanedione, (4-aminophenyl)phenyl-. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethanedione, (4-aminophenyl)phenyl- in laboratory experiments is its ability to act as a charge carrier in organic semiconductors. This property makes it a valuable building block for the synthesis of organic electronic materials. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in the laboratory.
Direcciones Futuras
There are several future directions for the use of Ethanedione, (4-aminophenyl)phenyl- in scientific research. One possible direction is the development of new organic semiconductors using this compound as a building block. Another direction is the investigation of its potential use in other areas of organic electronics, such as organic memory devices. Additionally, the development of new synthesis methods for Ethanedione, (4-aminophenyl)phenyl- could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of Ethanedione, (4-aminophenyl)phenyl-, involves the reaction of 4-nitrophenol with aniline in the presence of a catalyst such as palladium on carbon. The product obtained from this reaction is then reduced using hydrogen gas and a catalyst such as palladium on carbon to obtain Ethanedione, (4-aminophenyl)phenyl-. This method has been widely used for the synthesis of Ethanedione, (4-aminophenyl)phenyl- in the laboratory.
Aplicaciones Científicas De Investigación
Ethanedione, (4-aminophenyl)phenyl- has been found to have potential use in various scientific research applications. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Propiedades
Número CAS |
31029-96-6 |
|---|---|
Nombre del producto |
Ethanedione, (4-aminophenyl)phenyl- |
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |
Clave InChI |
JHBUKUKCTQDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Pictogramas |
Irritant |
Solubilidad |
33.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


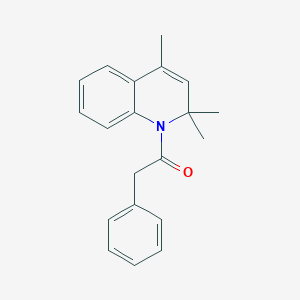
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
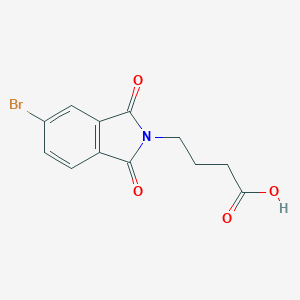
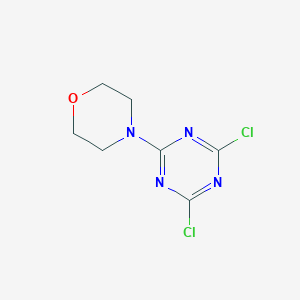
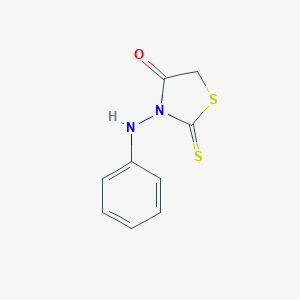
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
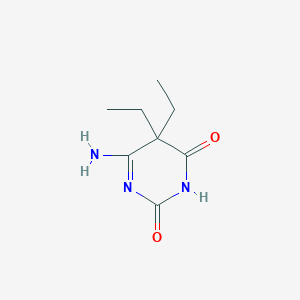
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
